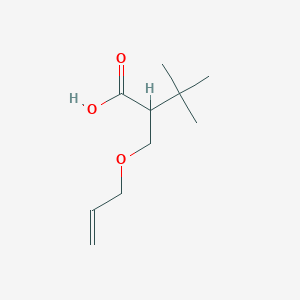

2-chloro-N-(2,6-diethylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

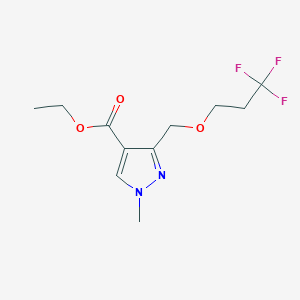

The synthesis of 2-chloro-N-(2,6-diethylphenyl)benzamide involves a reaction process that includes adding 2,6-diethylphenylamine to a reaction vessel containing an organic solvent and a binding acid. Chloroacetyl chloride is then slowly added to the reaction vessel. After the addition is complete, the reaction is heated for a certain period of time. Water is then slowly added and the reaction mixture is cooled to crystallize. The crystals are then filtered and dried to obtain 2-chloro-N-(2,6-diethylphenyl)benzamide .Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2,6-diethylphenyl)benzamide can be viewed using Java or Javascript .科学的研究の応用

Biodegradation of Herbicides

2-chloro-N-(2,6-diethylphenyl)benzamide: is a key intermediate in the biodegradation pathway of the herbicide alachlor . Alachlor is widely used to control weeds and grass in crops like soybeans, peanuts, and corn. The degradation process involves a bacterium that utilizes alachlor as its sole carbon source, breaking it down into 2-chloro-N-(2,6-diethylphenyl)acetamide , which is further degraded into other compounds . This research is crucial for understanding how herbicides break down in the environment and for developing methods to mitigate their impact.

Environmental Fate of Herbicides

The compound is also significant in studies concerning the environmental fate of alachlor and its metabolites . Due to its widespread use and high solubility in water, alachlor and its by-products, including 2-chloro-N-(2,6-diethylphenyl)benzamide , have been detected in various environments. Understanding its environmental pathways is essential for assessing potential risks and establishing environmental safety guidelines.

Novel Pesticide Design

2-chloro-N-(2,6-diethylphenyl)benzamide: has been used as a building block in the design of novel pesticide compounds . By splicing together different moieties from existing pesticide products, researchers can create new compounds with potential herbicidal and fungicidal activities. This approach is vital for developing new pesticides that can overcome resistance and reduce the environmental impact.

Analytical Chemistry

In analytical chemistry, the compound’s molecular structure and properties, such as molecular weight and solubility, are essential for the identification and quantification of herbicide residues in environmental samples . This information is crucial for monitoring and ensuring compliance with environmental regulations.

Herbicide Resistance Research

Research into the mechanisms of herbicide resistance often involves 2-chloro-N-(2,6-diethylphenyl)benzamide as it is a metabolite of alachlor . Studies on how plants and microorganisms develop resistance to herbicides can lead to the development of more effective and sustainable agricultural practices.

Pesticide Potency Evaluation

The compound is used in evaluating the pesticide potency of new compounds . By understanding its role in the degradation pathway and its biological activity, scientists can assess the efficacy of new pesticide formulations.

Molecular Biology

In molecular biology, 2-chloro-N-(2,6-diethylphenyl)benzamide can be used as a reference compound for gene expression studies related to biodegradation and stress response in microorganisms . This research can lead to the discovery of genes involved in the degradation process, which can be targeted for bioremediation strategies.

Development of Bioremediation Strategies

Finally, the study of 2-chloro-N-(2,6-diethylphenyl)benzamide is integral to the development of bioremediation strategies . By understanding how this compound is broken down by bacteria, scientists can engineer microbial strains or consortia to clean up herbicide-contaminated sites effectively.

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to inhibit the activity of several protein kinases.

Mode of Action

It is suggested that it might interact with its targets, leading to changes in their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2,6-diethylphenyl)benzamide . For instance, it is known to be moisture-sensitive . Therefore, it should be stored under inert atmosphere at -20°C . It is also important to avoid contact with strong oxidizing agents or high-temperature substances to prevent dangerous reactions or fire .

特性

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEHRZLPWJWOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872746.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)

![ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2872748.png)

![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)

![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)

![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)